

An In-depth Technical Guide to 2-Bromo-1-iodo-3-methoxybenzene

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Compound of Interest

Compound Name: 2-Bromo-1-iodo-3-methoxybenzene

Cat. No.: B059791

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Bromo-1-iodo-3-methoxybenzene**, a versatile intermediate in organic synthesis. This document is intended for use by researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Chemical Properties

2-Bromo-1-iodo-3-methoxybenzene, with the CAS number 74128-84-0, is a halogenated aromatic compound.^[1] Its structure features a benzene ring substituted with a bromine atom, an iodine atom, and a methoxy group. This arrangement of functional groups provides multiple reactive sites for further chemical transformations.

Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Bromo-1-iodo-3-methoxybenzene**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ BrI ₁ O	[1]
Molecular Weight	312.93 g/mol	[1]
CAS Number	74128-84-0	[1]
Synonyms	2-Bromo-3-iodoanisole	[1]
Topological Polar Surface Area (TPSA)	9.23 Å ²	[1]
logP	3.0623	[1]
Hydrogen Bond Acceptors	1	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	1	[1]

Note: Experimental data on the melting and boiling points for **2-Bromo-1-iodo-3-methoxybenzene** are not readily available. For a related isomer, 1-Bromo-2-iodo-3-methoxybenzene (CAS 450412-22-3), a melting point of 63-65 °C has been reported.[\[2\]](#)

Synthesis and Reactivity

2-Bromo-1-iodo-3-methoxybenzene serves as a valuable building block in the synthesis of complex organic molecules.[\[3\]](#) Its utility stems from the presence of two different halogen atoms, bromine and iodine, which exhibit differential reactivity in cross-coupling reactions. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond.[\[4\]](#)[\[5\]](#) This allows for selective functionalization at the iodine-bearing position.

A plausible synthetic route to **2-Bromo-1-iodo-3-methoxybenzene** could start from 2-bromo-3-methoxyaniline, proceeding through a Sandmeyer reaction to introduce the iodine atom. The general workflow for such a synthesis is depicted below.

Proposed Synthesis of 2-Bromo-1-iodo-3-methoxybenzene

2-Bromo-3-methoxyaniline

Step 1

Diazotization
(NaNO_2 , aq. HCl , 0-5 °C)

Diazonium Salt Intermediate

Step 2

Iodination
(aq. KI)

2-Bromo-1-iodo-3-methoxybenzene

[Click to download full resolution via product page](#)A proposed synthetic workflow for **2-Bromo-1-iodo-3-methoxybenzene**.

Experimental Protocols: Cross-Coupling Reactions

The primary application of **2-Bromo-1-iodo-3-methoxybenzene** is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[2] These reactions are fundamental for the formation of carbon-carbon bonds.

General Considerations for Cross-Coupling Reactions

- Inert Atmosphere: Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen and should be performed under an inert atmosphere (e.g., nitrogen or argon).[6]
- Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. [6]
- Catalyst Choice: The choice of palladium catalyst and ligand is crucial and often substrate-dependent. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[8]

Reaction Scheme:



Experimental Protocol:

- To a flame-dried flask under an inert atmosphere, add **2-Bromo-1-iodo-3-methoxybenzene** (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 equiv.).[7]
- Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).[9][10]
- Heat the reaction mixture with stirring for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.[6]
- Upon completion, cool the reaction to room temperature and perform an aqueous workup.

- The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[6]

Heck Reaction

The Heck reaction forms a substituted alkene from the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[11]

Reaction Scheme:



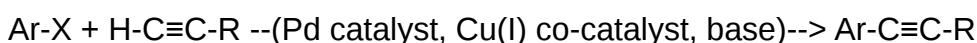
Experimental Protocol:

- In a reaction vessel, combine **2-Bromo-1-iodo-3-methoxybenzene** (1.0 equiv.), the alkene (1.0-1.5 equiv.), a palladium source (e.g., $\text{Pd}(\text{OAc})_2$), a phosphine ligand (e.g., PPh_3 or $\text{P}(\text{o-tol})_3$), and a base (e.g., Et_3N or NaOAc).[12][13]
- Add a suitable solvent such as DMF, NMP, or dioxane.[14]
- Heat the mixture (typically >100 °C) until the starting material is consumed, as monitored by an appropriate analytical technique.[14]
- After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
- The product is isolated from the organic phase and purified, usually by chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[15]

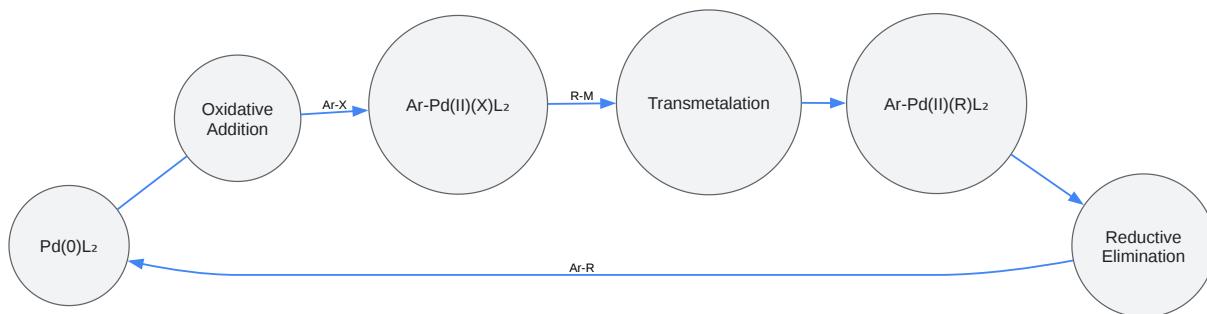
Reaction Scheme:



Experimental Protocol:

- To a solution of **2-Bromo-1-iodo-3-methoxybenzene** (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-2 mol%), a copper(I) co-catalyst (e.g., CuI , 2-4 mol%), and a base (e.g., Et_3N).[9]
- Stir the reaction at room temperature or with gentle heating until completion.[5]
- The reaction is typically quenched with water or an aqueous ammonium chloride solution.
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- Purification is generally achieved by column chromatography.[5]

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is illustrated below.



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A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Safety Information

2-Bromo-1-iodo-3-methoxybenzene should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For a related isomer, 2-bromo-1-iodo-4-methoxybenzene, the following hazard statements have been noted:

- H315: Causes skin irritation[16]
- H319: Causes serious eye irritation[16]
- H335: May cause respiratory irritation[16]

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and storage information.

Conclusion

2-Bromo-1-iodo-3-methoxybenzene is a highly functionalized aromatic compound with significant potential as an intermediate in organic synthesis. Its differential halogen reactivity allows for selective and sequential cross-coupling reactions, making it a valuable tool for the construction of complex molecular architectures in drug discovery and materials science. The experimental protocols provided herein serve as a general guide and may require optimization for specific substrates and reaction conditions.

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